molecular formula C8H9N5O2 B12118764 Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester CAS No. 63475-18-3

Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester

Cat. No.: B12118764
CAS No.: 63475-18-3
M. Wt: 207.19 g/mol
InChI Key: JBLLGSRNIIRIME-UHFFFAOYSA-N
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Description

Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is known for its unique structural features, which include a fused ring system combining pyrazole and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester typically involves the cyclization of appropriate hydrazones. One common method involves the reaction of ethyl pyrazolylhydrazonocyanoacetate with glacial acetic acid . This reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolo[5,1-c][1,2,4]triazine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, pyrazolo[5,1-c][1,2,4]triazine derivatives are used as building blocks for the synthesis of more complex molecules. Their unique structure allows for the creation of diverse chemical libraries for screening in various applications .

Biology

Biologically, these compounds have shown promise as antifungal and antibacterial agents. Studies have demonstrated their activity against pathogenic fungi, including Candida albicans and Cryptococcus .

Medicine

In medicine, pyrazolo[5,1-c][1,2,4]triazine derivatives are being explored for their potential as antiviral and antitumor agents. Their structural similarity to nucleic bases allows them to act as metabolites, making them useful in targeting specific biological pathways .

Industry

Industrially, these compounds find applications in the development of dyes and pigments. Their ability to form stable, colored complexes makes them valuable in textile and material sciences .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester stands out due to its specific functional groups and the resulting chemical reactivity

Properties

CAS No.

63475-18-3

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 4-amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C8H9N5O2/c1-4-3-5-10-11-6(8(14)15-2)7(9)13(5)12-4/h3H,9H2,1-2H3

InChI Key

JBLLGSRNIIRIME-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=NC(=C2N)C(=O)OC

Origin of Product

United States

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